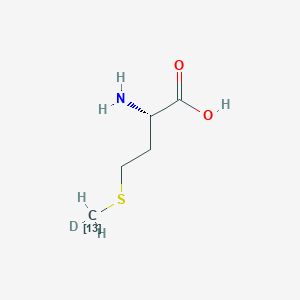
Ethylenediaminetetraacetic acid trisodium salt trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenediaminetetraacetic acid trisodium salt trihydrate is a chemical compound widely used in various scientific and industrial applications. It is a derivative of ethylenediaminetetraacetic acid, a well-known chelating agent that binds to metal ions, forming stable complexes. This property makes it valuable in numerous fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid trisodium salt trihydrate is synthesized through the reaction of ethylenediaminetetraacetic acid with sodium hydroxide. The process involves dissolving ethylenediaminetetraacetic acid in water and gradually adding sodium hydroxide until the pH reaches a specific level. The solution is then evaporated to obtain the trisodium salt trihydrate form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is typically obtained as a crystalline powder .
Analyse Chemischer Reaktionen
Types of Reactions
Ethylenediaminetetraacetic acid trisodium salt trihydrate primarily undergoes chelation reactions, where it forms complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The compound is often used in aqueous solutions, where it reacts with metal ions such as calcium, magnesium, iron, and zinc. The reaction conditions usually involve neutral to slightly alkaline pH levels .
Major Products Formed
The major products formed from the reactions of this compound are stable metal complexes. These complexes are soluble in water and can be easily separated from the reaction mixture .
Wissenschaftliche Forschungsanwendungen
Ethylenediaminetetraacetic acid trisodium salt trihydrate has a wide range of applications in scientific research:
Wirkmechanismus
Ethylenediaminetetraacetic acid trisodium salt trihydrate exerts its effects through chelation. It binds to metal ions via its multiple carboxylate and amine groups, forming stable complexes. This binding prevents the metal ions from participating in other chemical reactions, effectively inhibiting their activity . The compound targets metal ions such as calcium, magnesium, iron, and zinc, which are essential cofactors for many enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid disodium salt dihydrate: Similar in structure but with two sodium ions instead of three.
Ethylenediaminetetraacetic acid tetrasodium salt dihydrate: Contains four sodium ions, making it more soluble in water.
Ethylenediaminetetraacetic acid dipotassium salt dihydrate: Uses potassium ions instead of sodium.
Uniqueness
Ethylenediaminetetraacetic acid trisodium salt trihydrate is unique due to its specific sodium ion content, which provides a balance between solubility and chelating efficiency. This makes it particularly useful in applications where precise control over metal ion concentrations is required .
Eigenschaften
Molekularformel |
C10H19N2Na3O11 |
|---|---|
Molekulargewicht |
412.23 g/mol |
IUPAC-Name |
trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;trihydrate |
InChI |
InChI=1S/C10H16N2O8.3Na.3H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;3*1H2/q;3*+1;;;/p-3 |
InChI-Schlüssel |
FXNQQEVEDZAAJM-UHFFFAOYSA-K |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12058972.png)

![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)



